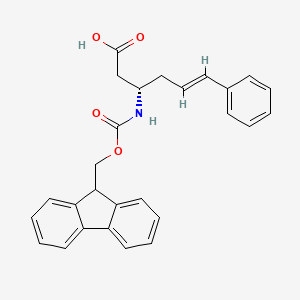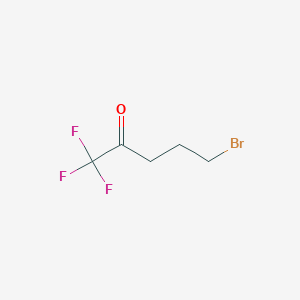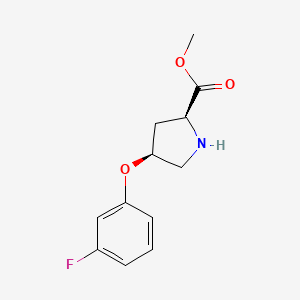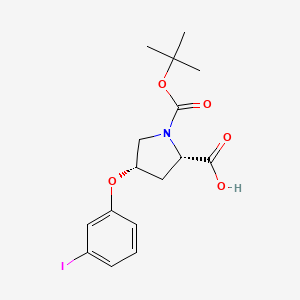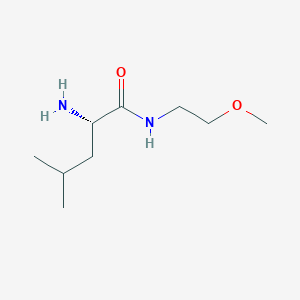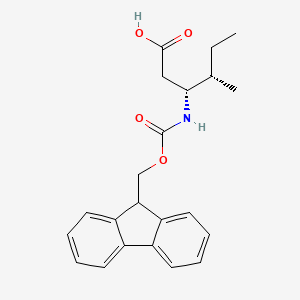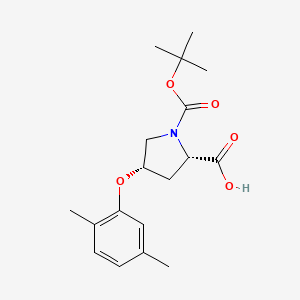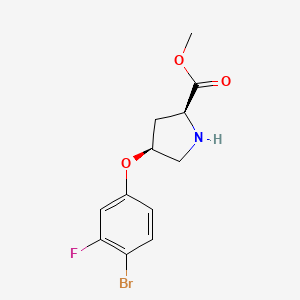
Methyl (2S,4S)-4-(4-bromo-3-fluorophenoxy)-2-pyrrolidinecarboxylate
描述
Methyl (2S,4S)-4-(4-bromo-3-fluorophenoxy)-2-pyrrolidinecarboxylate, also known as MBFP, is a synthetic organic compound with a unique chemical structure. It has been widely studied in the scientific community due to its potential applications in various fields, including biochemistry, material science, and drug design. This compound is a member of the pyrrolidinecarboxylate family, which is characterized by its nitrogen-containing ring structure. MBFP is highly reactive and has been used in a variety of laboratory experiments, including synthesis and biochemistry.
科学研究应用
Methyl (2S,4S)-4-(4-bromo-3-fluorophenoxy)-2-pyrrolidinecarboxylate has been widely studied due to its potential applications in various fields. In biochemistry, it has been used as a reagent for the synthesis of various compounds, including peptides, nucleotides, and carbohydrates. In material science, it has been used as a catalyst in the synthesis of polymers and other materials. In drug design, it has been studied as a potential drug target for the treatment of various diseases, including cancer and Alzheimer’s disease.
作用机制
The mechanism of action of Methyl (2S,4S)-4-(4-bromo-3-fluorophenoxy)-2-pyrrolidinecarboxylate is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as proteases and kinases. It is also believed to interact with certain receptors, such as G-protein coupled receptors, and to modulate the activity of these receptors.
Biochemical and Physiological Effects
The biochemical and physiological effects of Methyl (2S,4S)-4-(4-bromo-3-fluorophenoxy)-2-pyrrolidinecarboxylate are not fully understood. However, it has been shown to inhibit the activity of certain enzymes, such as proteases and kinases, and to modulate the activity of certain receptors, such as G-protein coupled receptors. In addition, it has been found to affect the expression of certain genes, including those involved in cell cycle regulation.
实验室实验的优点和局限性
The advantages of using Methyl (2S,4S)-4-(4-bromo-3-fluorophenoxy)-2-pyrrolidinecarboxylate in laboratory experiments include its high reactivity and its ability to modulate the activity of certain enzymes and receptors. However, it has some limitations, such as its instability in aqueous solutions and its potential to cause toxic effects.
未来方向
The potential applications of Methyl (2S,4S)-4-(4-bromo-3-fluorophenoxy)-2-pyrrolidinecarboxylate in various fields make it an attractive target for further research. Future research should focus on understanding its mechanism of action and its biochemical and physiological effects. Other areas of research include the development of new synthesis methods, the development of new materials based on Methyl (2S,4S)-4-(4-bromo-3-fluorophenoxy)-2-pyrrolidinecarboxylate, and the development of new drugs based on Methyl (2S,4S)-4-(4-bromo-3-fluorophenoxy)-2-pyrrolidinecarboxylate. Additionally, further research should focus on understanding the toxic effects of Methyl (2S,4S)-4-(4-bromo-3-fluorophenoxy)-2-pyrrolidinecarboxylate and developing strategies to minimize these effects.
属性
IUPAC Name |
methyl (2S,4S)-4-(4-bromo-3-fluorophenoxy)pyrrolidine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrFNO3/c1-17-12(16)11-5-8(6-15-11)18-7-2-3-9(13)10(14)4-7/h2-4,8,11,15H,5-6H2,1H3/t8-,11-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKZGMZGKRCWWQA-KWQFWETISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1)OC2=CC(=C(C=C2)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@@H](CN1)OC2=CC(=C(C=C2)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (2S,4S)-4-(4-bromo-3-fluorophenoxy)-2-pyrrolidinecarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![{2-[(1-Methyl-1H-tetrazol-5-yl)thio]ethyl}amine hydrochloride](/img/structure/B3091161.png)
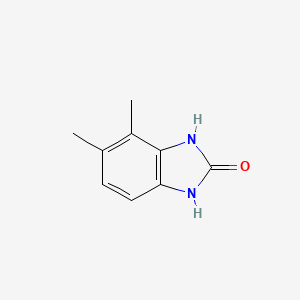
![{[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride](/img/structure/B3091175.png)
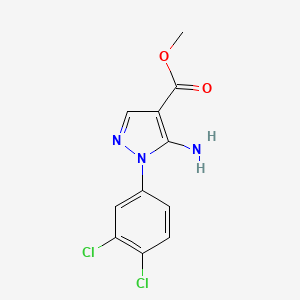
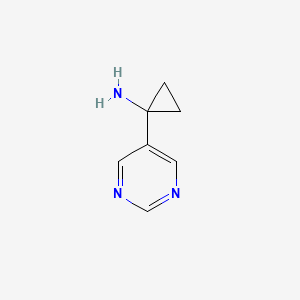
![[(2S,3R)-3-(Benzoyloxy)-4,4-difluoro-5-oxotetrahydrofuran-2-yl]methyl benzoate](/img/structure/B3091197.png)
